molecular formula C7H7N3 B1589137 1H-Indazol-1-amine CAS No. 33334-08-6

1H-Indazol-1-amine

Cat. No. B1589137
CAS RN: 33334-08-6
M. Wt: 133.15 g/mol
InChI Key: ZWUUZXDACSQYMI-UHFFFAOYSA-N
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Description

1H-Indazol-1-amine is a heterocyclic compound . It is an important part of many natural products and marketed drugs . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .


Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazole includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1H-Indazol-1-amine consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazol-1-amine include N–N bond formation employing oxygen as the terminal oxidant . A new practical synthesis of 1H-indazole is presented .

Scientific Research Applications

3. Antihypertensive Activity

  • Summary of Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

4. Antidepressant Activity

  • Summary of Application: Indazole-containing compounds have been used in the treatment of various mental health conditions, including depression .

5. Anti-inflammatory Activity

  • Summary of Application: Indazole-containing compounds have been used to treat various inflammatory conditions .

6. Antibacterial Activity

  • Summary of Application: Indazole-containing compounds have been used to treat various bacterial infections .

7. Antiproliferative Activity

  • Summary of Application: 3-amino-1H-indazole-1-carboxamides have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

8. Synthesis of 6-aminoindazole Derivatives

  • Summary of Application: 6-aminoindazole derivatives have been synthesized through acetylation and reductive amination with 6-amininoindazole as the starting material .
  • Methods of Application: The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material .

Safety And Hazards

1H-Indazol-1-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

1H-Indazol-1-amine has shown great antitumor activity and could be a promising scaffold to develop an effective and low-toxic anticancer agent . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

indazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUUZXDACSQYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472031
Record name 1H-Indazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazol-1-amine

CAS RN

33334-08-6
Record name 1H-Indazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2.2 g(55 mmol) of sodium hydroxide in 30 ml of water was added 1.33 g(10 mmol) of 1H-indazole and ethanol was slowly added at 50° C. until the reaction mixture was dissolved thoroughly. The resulting mixture was heated to 55° C. and 2.83 g(25 mmol) of hydroxylamine-O-sulfonic acid was slowly added over 30 min with vigorous stirring followed by further stirring for 30 min. After completion of reaction, the resulting precipitate was filtered off, and the filtrate was extracted with dichloromethane(30 ml×2), dried over anhydrous magnesium sulfate and concetrated under the reduced pressure. The concentrate was chromatographed over silica gel using 10% ethyl acetate/dichloromethane as an eluent. The fractions containing the desired product were concentrated under the reduced pressure and crystallized from benzene/petroleum ether to give 0.63 g of the desired compound(47%).
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Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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